

Preliminary toxicity studies of MRT-83

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Compound of Interest		
Compound Name:	MRT-83	
Cat. No.:	B15543520	Get Quote

An in-depth analysis of the preliminary toxicity studies for the compound **MRT-83** reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes the available data, providing a comprehensive overview of the compound's safety profile through structured data tables, detailed experimental protocols, and clear visual diagrams of relevant pathways and workflows.

Executive Summary

MRT-83 is a novel therapeutic agent under investigation. Initial preclinical assessments have focused on establishing its safety profile through a series of in vitro and in vivo toxicity studies. The findings from these preliminary evaluations are essential for guiding further development and clinical trial design. This document outlines the key methodologies employed and the primary data generated from these foundational toxicity assessments.

In Vitro Cytotoxicity Assessment

The initial evaluation of **MRT-83** involved assessing its cytotoxic effects on various cell lines to determine its potential for inducing cell death.

Table 1: IC50 Values of MRT-83 in Human Cell Lines



Cell Line	Cell Type	Assay Duration (hours)	IC50 (μM)
HEK293	Human Embryonic Kidney	48	85.2
HepG2	Human Hepatocellular Carcinoma	48	62.5
A549	Human Lung Carcinoma	48	78.9
Jurkat	Human T-cell Leukemia	48	45.1

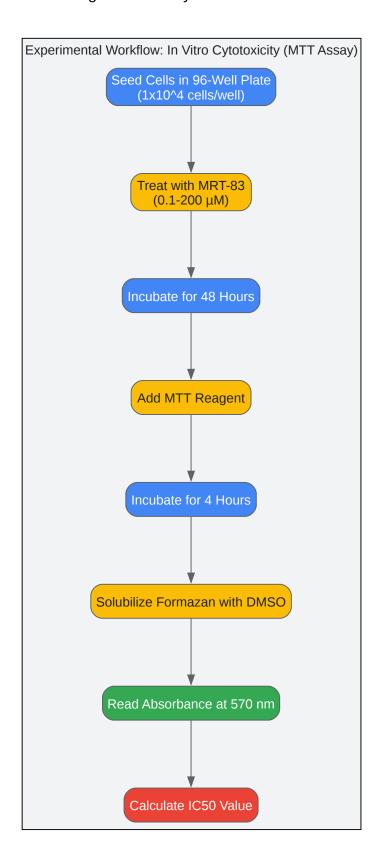
Experimental Protocol: MTT Assay for Cytotoxicity

The viability of cells treated with **MRT-83** was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: The following day, the culture medium was replaced with fresh medium containing **MRT-83** at concentrations ranging from 0.1 μ M to 200 μ M. A vehicle control (0.1% DMSO) was also included.
- Incubation: The plates were incubated for 48 hours under standard cell culture conditions.
- MTT Addition: Following incubation, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium was carefully removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, was



determined using non-linear regression analysis.



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Workflow for determining the in vitro cytotoxicity of MRT-83.

Acute In Vivo Toxicity Study

An acute toxicity study was conducted in a rodent model to determine the potential for adverse effects following a single high-dose administration of **MRT-83**.

Table 2: Acute Toxicity of MRT-83 in Mice

Parameter	Value
Species/Strain	C57BL/6 Mice
Route of Administration	Intraperitoneal (IP)
Observation Period	14 Days
LD50 (mg/kg)	> 2000
Clinical Signs Observed	Lethargy and decreased activity at highest dose, resolved within 24 hours.
Necropsy Findings	No gross abnormalities observed in major organs.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

The study was conducted following OECD Guideline 425.

- Animal Acclimatization: Male and female C57BL/6 mice (8 weeks old) were acclimatized for one week prior to the study.
- Dosing: A single animal was dosed with MRT-83 via intraperitoneal injection at a starting dose of 175 mg/kg.
- Observation: The animal was observed for signs of toxicity and mortality for 48 hours.
- Sequential Dosing: Based on the outcome, the dose for the next animal was adjusted up or down by a factor of 3.2. If the animal survived, the next animal received a higher dose. If it did not survive, the next animal received a lower dose.

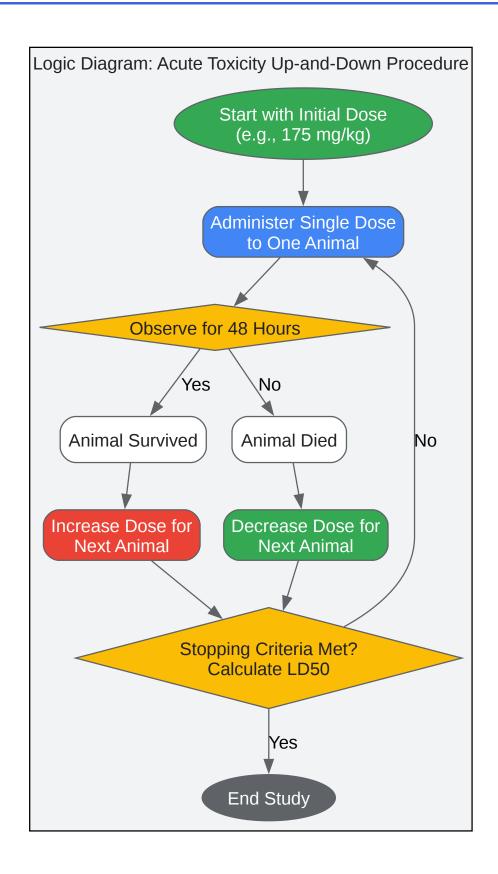






- Termination: The procedure was continued until the stopping criteria were met, allowing for the statistical calculation of the LD50.
- Post-Mortem Analysis: All animals were subjected to a gross necropsy at the end of the 14-day observation period.





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